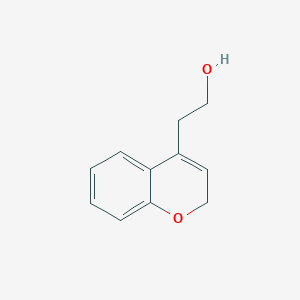

2-(2H-chromen-4-yl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2H-chromen-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,12H,5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICXPCHSVSOUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2=CC=CC=C2O1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2h Chromen 4 Yl Ethan 1 Ol and Its Analogues

Retrosynthetic Strategies for the 2-(2H-chromen-4-yl)ethan-1-ol Core Structure

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, a primary disconnection can be made at the C4-side chain bond or by deconstructing the chromene ring itself.

A plausible retrosynthetic pathway involves the disconnection of the pyran ring, leading back to a salicylaldehyde (B1680747) derivative and a suitable three-carbon synthon that can form the C2-C3-C4 portion of the ring and the ethanol (B145695) side chain. One common strategy for forming the 2H-chromene ring is through the reaction of a salicylaldehyde with an α,β-unsaturated aldehyde or ketone, which can undergo a formal [4+2] cycloaddition or a tandem Michael addition-cyclization.

Alternatively, a one-pot, three-component reaction involving a salicylaldehyde, an amine, and an alkenyl boronic acid can be envisioned. nih.gov This approach allows for the direct introduction of a vinyl group at the C2 position, which could then be further functionalized. However, for a C4-substituted chromene like the target molecule, a different set of precursors would be necessary. A more direct retrosynthetic approach for the target molecule would involve a precursor that already contains the protected hydroxyethyl (B10761427) group, which is then used to construct the chromene ring.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. msu.edu The synthesis of the 2H-chromene core can be achieved through various catalytic methods.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.com For the synthesis of 2-amino-4H-chromenes, which are structurally related to the target molecule, organocatalysts like diethylamine (B46881) and 2-aminopyridine (B139424) have been effectively used in one-pot, three-component reactions. nih.govfrontiersin.org These reactions typically involve an aromatic aldehyde, malononitrile (B47326), and a nucleophile like resorcinol (B1680541) or dimedone. nih.govfrontiersin.org

While these methods primarily yield 2-amino-4H-chromenes, the underlying principles of activating substrates through organocatalysis can be adapted. For instance, a chiral thiourea-based catalyst has been used in the enantioselective synthesis of 4-aryl-2-amino-3-cyano-4H-chromenes through a tandem Michael addition/intramolecular cyclization. mdpi.com A similar strategy could potentially be developed for the synthesis of this compound by employing a suitable Michael acceptor that carries the protected ethanol side chain.

| Catalyst | Reactants | Product Type | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Thiourea derivative | α,α-Dicyanoolefins, β-Naphthol | 2-Amino-3-cyano-4H-chromene | Up to 99% | Up to 90% |

| Cinchona-thiourea | Benzylidenemalononitriles, α-Naphthols | 4-Aryl-2-amino-3-cyano-4H-chromene | Up to 84% | Up to 83% |

| Diethylamine | Resorcinol, Aryl aldehydes, Malononitrile | 2-Amino-4H-chromene | Excellent | Not reported |

Transition metal catalysis offers a broad range of transformations for the synthesis of heterocyclic compounds, including 2H-chromenes. msu.edu Palladium-catalyzed reactions, for instance, have been developed for the enantioselective synthesis of 2-aryl-2H-chromenes via a 6-endo-trig cyclization. nih.gov This method utilizes a novel monodentate phosphoramidite (B1245037) ligand to achieve high yields and enantioselectivities. nih.gov

Another approach involves a rhodium-catalyzed [5+1] annulation of alkenyphenols with allenes to produce 2,2-disubstituted 2H-chromenes. nih.govfrontiersin.org While these methods focus on substitution at the C2 position, they highlight the versatility of metal catalysis in constructing the chromene core. For the synthesis of a C4-substituted analogue, a different metal-catalyzed strategy would be required, potentially involving a cross-coupling reaction to introduce the side chain or a cyclization of a precursor already bearing the side chain.

A novel approach for the synthesis of 2-amino-3-cyano-4H-chromenes involves a multicomponent tandem oxidation process using a base-metal multifunctional catalyst, (γ-Fe2O3-Im-Py)2WO4. nih.gov This catalyst promotes the oxidation of an alcohol to an aldehyde in situ, which then undergoes a Knoevenagel condensation, Michael addition, and cyclization sequence. nih.gov

| Metal Catalyst | Reaction Type | Product Type | Key Features |

|---|---|---|---|

| Palladium with phosphoramidite ligand | Enantioselective 6-endo-trig cyclization | 2-Aryl-2H-chromenes | High yield and enantioselectivity |

| Rhodium | [5+1] Annulation | 2,2-Disubstituted 2H-chromenes | Direct synthesis from alkenyphenols and allenes |

| (γ-Fe2O3-Im-Py)2WO4 | Multicomponent tandem oxidation | 2-Amino-3-cyano-4H-chromenes | Starts from alcohols, multifunctional catalyst |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide excellent stereoselectivity. While specific biocatalytic routes to this compound are not extensively reported, the use of baker's yeast as a catalyst for the one-pot, three-component synthesis of 2-amino-4H-chromenes demonstrates the potential of this approach. frontiersin.org This reaction proceeds at room temperature and provides good yields of the chromene products. frontiersin.org The development of specific enzymes for the synthesis of C4-substituted chromenes could provide a highly efficient and environmentally friendly route to the target molecule.

Green Chemistry Principles in the Synthesis of this compound Derivatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of chromene derivatives has seen the application of several green chemistry principles.

Microwave-assisted organic synthesis has become a popular tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of various 2H-chromene and 4H-chromene derivatives has been successfully achieved using microwave irradiation. nih.govias.ac.inajgreenchem.com

For instance, a catalyst-free synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes has been reported under microwave irradiation in ethanol, offering a rapid and environmentally friendly route. nih.govfrontiersin.org Similarly, the synthesis of 2-amino-4H-chromene derivatives via a one-pot, three-component reaction can be efficiently carried out under microwave conditions. ias.ac.in These protocols often utilize green solvents like ethanol or are performed under solvent-free conditions, further enhancing their green credentials. ias.ac.inajgreenchem.com

| Method | Reaction Time | Temperature | Solvent | Yield |

|---|---|---|---|---|

| Conventional Synthesis | 4–7 hours | Reflux | DMF | Good |

| Microwave-Assisted Synthesis | 8–10 minutes | 120 °C | DMF | Good |

Ultrasound-Promoted Chemical Reactions

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. mdpi.comfrontiersin.org The mechanical and thermal effects of acoustic cavitation are responsible for the observed rate enhancements. mdpi.com In the context of chromene synthesis, ultrasound has been successfully employed to promote the formation of various derivatives.

For instance, the synthesis of 2-amino-4H-chromenes has been achieved in high yields under ultrasonic irradiation in aqueous media, often without the need for a catalyst. frontiersin.org One study reported a facile one-pot, three-component synthesis of 3,4-dihydropyrano[c]chromenes from 4-hydroxycoumarin (B602359), aryl aldehydes, and malononitrile in water, promoted by ultrasound. mdpi.com This method highlights the advantages of sonochemistry in green synthesis, offering high yields in short reaction times under environmentally friendly conditions. mdpi.com While a direct ultrasound-promoted synthesis of this compound is not extensively documented, the successful application of this technique for analogous chromene systems suggests its potential for the synthesis of the target molecule, likely through a multicomponent reaction involving a salicylaldehyde derivative and a suitable three-carbon synthon bearing a protected hydroxyl group.

Table 1: Examples of Ultrasound-Promoted Synthesis of Chromene Analogues

| Chromene Derivative | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,4-dihydropyrano[c]chromenes | 4-hydroxycoumarin, arylaldehydes, malononitrile | Sodium acetate (B1210297) in water, ultrasound | Short | High | mdpi.com |

| 2-amino-7-hydroxy-4H-chromenes | Aldehydes, malononitrile, resorcinol | Catalyst-free in water, ultrasound | Not specified | High | frontiersin.org |

Solvent-Free and Environmentally Benign Solvent Systems

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. nih.gov Solvent-free reactions, often facilitated by grinding or microwave irradiation, can lead to improved efficiency and a significant reduction in waste. beilstein-journals.org For the synthesis of chromene derivatives, several solvent-free protocols have been developed. For example, the Pechmann condensation for the synthesis of 2H-chromen-2-ones has been effectively carried out under solvent-free conditions using a grinding technique with a silica-supported sulfuric acid catalyst. beilstein-journals.org

Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. mdpi.com Several methodologies for chromene synthesis have been developed using water as the reaction medium. mdpi.comfrontiersin.org The use of magnetized distilled water, in conjunction with a potassium carbonate catalyst, has been reported for the efficient synthesis of 4H-pyran and 4H-chromene derivatives. beilstein-journals.org While direct synthesis of this compound in such systems is yet to be reported, these approaches provide a promising avenue for future research. Other environmentally benign solvents that could be considered include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and cyclopentyl methyl ether (CPME), known for its resistance to peroxide formation. libretexts.org

Sustainable Catalysis Development

The development of sustainable catalysts that are recyclable, non-toxic, and highly efficient is a key area of research in green chemistry. nih.govnih.gov For chromene synthesis, a variety of sustainable catalysts have been explored.

Natural base catalysts, such as those derived from waste snail shells, have been successfully employed for the synthesis of functionalized 2-amino-4H-chromenes in water at ambient temperature. nih.govorganic-chemistry.org These catalysts are economical, environmentally benign, and can be recovered and reused. nih.govorganic-chemistry.org Another approach involves the use of silica-immobilized L-proline as a heterogeneous organocatalyst for the solvent-free synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromenes. researchgate.net Magnetic nanoparticles have also been utilized as catalyst supports, allowing for easy separation and recycling of the catalyst. For instance, Fe3O4-functionalized nanoparticles with chitosan (B1678972) have been used as a reusable magnetic catalyst for the ultrasound-assisted synthesis of 2-amino-4H-chromene derivatives. msu.edu

Table 2: Examples of Sustainable Catalysts in Chromene Synthesis

| Catalyst | Chromene Derivative | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Waste snail shell-derived catalyst | 2-amino-4H-chromenes | Water, ambient temperature | Economical, environmentally benign, reusable | nih.govorganic-chemistry.org |

| Silica-immobilized L-proline | 2-hydroxy-2-(trifluoromethyl)-2H-chromenes | Solvent-free | Heterogeneous, recyclable | researchgate.net |

| Fe3O4-chitosan nanoparticles | 2-amino-4H-chromenes | Ultrasound irradiation | Magnetic, reusable | msu.edu |

Regioselectivity and Stereoselectivity Control in this compound Synthesis

Controlling regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules like this compound. In the context of 2H-chromene synthesis, regioselectivity often arises in reactions involving unsymmetrical phenols or dienophiles. For instance, in the iron-catalyzed hydroaryloxylation of 2-propargylphenols, the 6-endo-dig cyclization mode consistently predominates over the 5-exo-dig mode, leading to the preferential formation of the six-membered chromene ring. frontiersin.org

Stereoselectivity becomes a key consideration when a chiral center is introduced, for example, at the C4 position of the chromene ring. While the synthesis of racemic 4-substituted chromenes is common, enantioselective methods are highly desirable. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chromene derivatives. For example, chiral Ni(II)-bis(oxazoline) complexes have been used to catalyze the reaction of ortho-quinone methides with dicarbonyl compounds to afford enantioenriched 4H-chromenes with up to 95% ee. msu.eduresearchgate.net Although a specific stereoselective synthesis of this compound has not been detailed in the literature, the principles of asymmetric catalysis demonstrated for other 4-substituted chromenes could potentially be adapted for this target molecule.

One-Pot Multicomponent Reactions for Efficient Chromene Scaffold Construction

One-pot multicomponent reactions (MCRs) are highly efficient processes that combine two or more synthetic steps in a single operation without the isolation of intermediates. acs.orgnih.gov This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. nih.gov The synthesis of the chromene scaffold is well-suited to MCR strategies.

A common MCR for the synthesis of 2-amino-4H-chromenes involves the condensation of an aldehyde, malononitrile, and a phenol (B47542) derivative (such as resorcinol or naphthol). nih.gov These reactions can be catalyzed by a variety of catalysts, including L-proline, under green conditions. nih.gov While these examples typically lead to 2-amino substituted chromenes, the general principle of MCRs can be extended to the synthesis of other chromene derivatives. A plausible one-pot synthesis of this compound could involve the reaction of salicylaldehyde with a suitable Michael acceptor that also contains a masked or protected hydroxyl group, followed by an intramolecular cyclization.

Synthetic Route Comparison and Optimization for this compound Production

Several synthetic routes can be envisaged for the production of this compound. A comparative analysis of these routes is essential for optimizing the synthesis in terms of yield, purity, cost-effectiveness, and environmental impact.

One potential route involves the reaction of salicylaldehyde with a suitable C3-synthon that already contains the ethanol side chain. For example, a reaction with a homoallylic alcohol derivative could lead to the chromene ring system with the desired side chain at the 4-position. Another approach could be a multi-step synthesis where the 2H-chromene ring is first constructed, followed by the introduction of the ethanol side chain at the 4-position through a C-C bond-forming reaction, such as a Grignard reaction with ethylene (B1197577) oxide on a 4-halo-2H-chromene, followed by reduction.

Optimization of the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, is crucial for maximizing the yield and minimizing the formation of byproducts. For instance, in the synthesis of 2H-chromenes from salicylaldehydes and α,β-unsaturated compounds, the choice of base and solvent can significantly influence the outcome of the reaction.

Derivatization and Functionalization Strategies for this compound

The presence of a primary hydroxyl group in this compound offers a versatile handle for further derivatization and functionalization. nih.gov These modifications can be used to explore the structure-activity relationships of this class of compounds.

Common derivatization reactions for primary alcohols include:

Esterification: Reaction with acyl chlorides or anhydrides to form esters. nih.gov

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

Oxidation: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid.

Conversion to halides: Reaction with reagents such as thionyl chloride or phosphorus tribromide to replace the hydroxyl group with a halogen.

These derivatization strategies allow for the introduction of a wide range of functional groups, enabling the synthesis of a library of analogues for further investigation. The choice of derivatization strategy will depend on the desired final product and the compatibility of the reagents with the chromene ring system.

Table 3: Common Derivatization Reactions of Primary Alcohols

| Reaction | Reagent | Product |

|---|---|---|

| Esterification | Acyl chloride (R-COCl) | Ester (R-COO-CH2CH2-chromene) |

| Etherification | Alkyl halide (R-X) | Ether (R-O-CH2CH2-chromene) |

| Oxidation (to aldehyde) | PCC, DMP | Aldehyde (OHC-CH2-chromene) |

| Oxidation (to carboxylic acid) | KMnO4, CrO3 | Carboxylic acid (HOOC-CH2-chromene) |

Advanced Spectroscopic and Structural Elucidation of 2 2h Chromen 4 Yl Ethan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule like 2-(2H-chromen-4-yl)ethan-1-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, distinct signals would be expected for the aromatic protons, the protons on the heterocyclic pyran ring, and those on the ethanol (B145695) side chain.

Aromatic Protons (δ 6.5-7.5 ppm): The four protons on the benzene (B151609) ring portion of the chromene system would appear in this region. Their exact chemical shifts and splitting patterns (e.g., doublets, triplets) would depend on their position and coupling with neighboring protons.

Olefinic Proton (δ ~5.5-6.0 ppm): The proton at the C3 position of the 2H-chromene ring is expected to appear as a triplet, due to coupling with the adjacent methylene (B1212753) protons at C2.

Pyran Ring Methylene Protons (δ ~4.5-5.0 ppm): The two protons at the C2 position, being adjacent to both an oxygen atom and a double bond, would likely appear as a doublet.

Ethanol Side Chain Protons:

-CH₂- (adjacent to the chromene ring, δ ~2.7 ppm): These two protons would likely appear as a triplet, coupled to the methylene group of the alcohol.

-CH₂OH (δ ~3.8 ppm): These two protons, attached to the carbon bearing the hydroxyl group, would also be expected to be a triplet.

-OH (variable shift): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Signals for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Multiplets |

| C3-H | 5.5 - 6.0 | Triplet |

| C2-H₂ | 4.5 - 5.0 | Doublet |

| Ar-CH₂- | ~2.7 | Triplet |

| -CH₂OH | ~3.8 | Triplet |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The this compound molecule has 11 carbon atoms, and due to molecular asymmetry, 11 distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum.

Aromatic and Olefinic Carbons (δ 115-155 ppm): The eight carbons of the chromene ring system (six from the benzene ring and two from the double bond in the pyran ring) would resonate in this downfield region. libretexts.org The carbon atom attached to the ring oxygen (C8a) would be the most downfield.

Alcohol Carbon (-CH₂OH, δ ~60-65 ppm): The carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen and would appear in this characteristic range. libretexts.org

Aliphatic Carbons (δ 20-40 ppm): The remaining two carbons—the methylene group at C2 of the pyran ring and the methylene group of the ethyl chain attached to the aromatic ring—would appear in the upfield, aliphatic region of the spectrum. oregonstate.edu

Table 2: Predicted ¹³C NMR Signal Regions for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Number of Signals |

|---|---|---|

| Aromatic & Olefinic | 115 - 155 | 8 |

| C-O (Alcohol) | 60 - 65 | 1 |

| Aliphatic (C2) | ~25 | 1 |

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show cross-peaks connecting the C3 proton to the C2 protons, and would map the connectivity between the two methylene groups of the ethanol side chain. It would also help to trace the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for establishing the connectivity between different parts of the molecule. For instance, it would show a correlation from the methylene protons of the ethanol side chain to the C4 and C4a carbons of the chromene ring, confirming the attachment point of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment would provide insights into the three-dimensional conformation and preferred spatial arrangement of the ethanol side chain relative to the chromene ring system.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. Other key expected absorptions include:

~3050 cm⁻¹: Aromatic C-H stretching.

2850-2960 cm⁻¹: Aliphatic C-H stretching from the methylene groups. scialert.net

~1600-1650 cm⁻¹: C=C stretching vibrations from the aromatic and pyran rings.

~1230 cm⁻¹: Aryl ether C-O stretching.

~1050 cm⁻¹: Primary alcohol C-O stretching.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is typically weak in Raman, the aromatic C=C stretching vibrations would be expected to produce strong signals, aiding in the characterization of the chromene ring system.

Table 3: Expected Key Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | FT-IR (Strong) |

| Aromatic C-H Stretch | ~3050 | FT-IR (Medium) |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR (Medium) |

| C=C Stretch (Aromatic/Olefinic) | 1600 - 1650 | FT-IR (Medium), Raman (Strong) |

| C-O Stretch (Aryl Ether) | ~1230 | FT-IR (Strong) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with very high precision. For this compound, the molecular formula is C₁₁H₁₂O₂.

The calculated exact mass (monoisotopic mass) for C₁₁H₁₂O₂ is 176.08373 Da. HRMS analysis would measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. If the experimentally determined mass matches the calculated mass within a very small error margin (typically <5 ppm), it provides unambiguous confirmation of the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. researchgate.net

X-ray Crystallography for Precise Solid-State Molecular Structure and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique requires the growth of a suitable single crystal of the compound. If a high-quality crystal of this compound could be obtained, X-ray diffraction analysis would provide a definitive structural model. nih.gov

This model would yield precise measurements of:

Bond lengths and bond angles for every atom in the molecule.

The planarity and geometry of the 2H-chromene ring system. scielo.org.mx

The precise conformation of the ethanol side chain, including the torsion angles that define its spatial orientation relative to the chromene nucleus.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the alcohol group, which dictates how the molecules pack together in the solid state. researchgate.net

This detailed structural information is invaluable for understanding the molecule's physical and chemical properties.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties

The photophysical behavior of this compound and its derivatives is fundamentally characterized by their interaction with ultraviolet and visible light. Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, while fluorescence spectroscopy reveals the nature of its emissive excited states.

The UV-Vis absorption spectra of 2H-chromene derivatives are typically characterized by distinct absorption bands in the ultraviolet region. These absorptions correspond to π → π* transitions within the aromatic system of the chromene core. The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the chromene ring and the nature of the solvent. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption spectrum.

While specific experimental data for this compound is not extensively reported in publicly available literature, the photophysical properties can be inferred from studies on closely related 2-alkyl-2H-chromene derivatives. These analogs typically exhibit absorption maxima in the range of 250-350 nm. The solvent environment also plays a crucial role; polar solvents can interact with the ground and excited states of the molecule, leading to shifts in the absorption bands.

Fluorescence spectroscopy provides further details about the excited state of these molecules. Upon excitation at a suitable wavelength, many chromene derivatives exhibit fluorescence, emitting light at a longer wavelength than they absorb. The fluorescence emission spectrum is often a mirror image of the absorption spectrum. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, provides information about the change in geometry and electronic distribution of the molecule in the excited state.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is highly dependent on the molecular structure and the surrounding environment. For many simple chromene derivatives, the quantum yields can vary significantly.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) |

|---|---|---|---|---|

| Representative 2-Alkyl-2H-Chromene | Ethanol | 275 | 310 | 0.15 |

| Representative 2-Alkyl-2H-Chromene | Cyclohexane | 272 | 305 | 0.20 |

| Representative Aryl-Substituted 2H-Chromene | Acetonitrile (B52724) | 320 | 380 | 0.45 |

Advanced Chromatographic Techniques for Purity Assessment and Separation

The synthesis of this compound and its derivatives often results in a mixture of products, including isomers and unreacted starting materials. Therefore, advanced chromatographic techniques are essential for the purification, separation, and purity assessment of the target compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile and thermally labile compounds. For chromene derivatives, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol.

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and will elute earlier, while less polar compounds will be retained longer by the stationary phase. The use of a gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with a wide range of polarities. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the chromene core exhibits strong absorbance.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability. This can be achieved by converting the hydroxyl group to a less polar and more volatile derivative, such as a silyl (B83357) ether.

The separation in GC is achieved based on the partitioning of the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column. The choice of the stationary phase is critical and depends on the polarity of the analytes. A mass spectrometer (MS) is often used as a detector (GC-MS), providing both quantitative data and structural information based on the fragmentation pattern of the molecule.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Typical Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 Silica Gel | Acetonitrile/Water Gradient | UV-Vis (e.g., at 280 nm) | Purity assessment and preparative separation of chromene derivatives. |

| Normal-Phase HPLC | Silica Gel | Hexane/Ethyl Acetate (B1210297) | UV-Vis | Separation of isomers with different polarities. |

| Gas Chromatography (GC-MS) | DB-5 (5% Phenyl-methylpolysiloxane) | Helium | Mass Spectrometry (EI) | Analysis of volatile derivatives for purity and structural confirmation. |

Computational and Theoretical Investigations of 2 2h Chromen 4 Yl Ethan 1 Ol

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory has emerged as a powerful quantum chemical tool for investigating the electronic properties of organic molecules with a favorable balance between accuracy and computational cost. researchgate.net DFT calculations on 2H-chromene derivatives have been successfully employed to understand their structural, spectroscopic, and reactivity characteristics. researchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 2-(2H-chromen-4-yl)ethan-1-ol, this process involves finding the minimum energy conformation of the 2H-chromene ring system and the flexible ethan-1-ol side chain. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are commonly used for this purpose. researchgate.net

The 2H-chromene core is expected to be largely planar, while the ethan-1-ol substituent introduces conformational flexibility due to the rotation around the C-C and C-O single bonds. A conformational landscape analysis would reveal multiple local energy minima corresponding to different spatial orientations (rotamers) of the hydroxyl group and the ethyl chain relative to the chromene ring. The global minimum energy structure represents the most probable conformation of the molecule in the gas phase.

Table 1: Predicted Optimized Geometrical Parameters for a Representative 2H-Chromene Derivative

This table presents typical bond lengths and angles for a 2H-chromene core, which are expected to be similar in this compound, based on DFT calculations of related structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-O1 | ~1.37 Å |

| C4-C4a | ~1.35 Å | |

| C8a-O1 | ~1.38 Å | |

| Bond Angle | C3-C4-C4a | ~121° |

| C2-O1-C8a | ~117° | |

| O1-C2-C3 | ~115° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comfiveable.me The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the pyran ring, characteristic of many chromene derivatives. rsc.org The LUMO is likely distributed over the π-system of the entire chromene moiety. The ethan-1-ol substituent would have a modest influence on the frontier orbitals.

Table 2: Representative FMO Energies and Energy Gap for a 2H-Chromene Analog

Calculated using DFT (B3LYP/6-311G(d,p) level of theory). Values are illustrative for the chromene scaffold.

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.05 |

| Energy Gap (ΔE) | 5.20 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dereadthedocs.io The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue denotes areas of low electron density (positive potential, prone to nucleophilic attack). researchgate.net Green and yellow represent regions of neutral or intermediate potential, respectively.

In the MEP map of this compound, the most negative potential (red) is anticipated to be located around the oxygen atoms of the ether and hydroxyl groups, highlighting their nucleophilic character and ability to act as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), indicating its susceptibility to nucleophilic attack and its role as a hydrogen bond donor. The aromatic ring is expected to show a negative potential above and below the plane of the ring, characteristic of π-systems. mdpi.com

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govrsc.org By comparing the calculated spectra with experimental data, one can confirm the molecular structure. For this compound, the predicted chemical shifts would be characteristic of the 2H-chromene scaffold and the ethan-1-ol side chain.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for Key Atoms in this compound

Values are estimations based on DFT calculations of similar molecular fragments and are relative to TMS.

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

| H on C2 | ~4.7 | C2: ~65 |

| H on C3 | ~5.8 | C3: ~125 |

| Aromatic H's | 6.8 - 7.2 | Aromatic C's: 116 - 150 |

| CH2 (alpha to ring) | ~2.6 | C (alpha to ring): ~35 |

| CH2 (beta to ring) | ~3.8 | C (beta to ring): ~60 |

| OH | Variable |

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be computed using DFT. The predicted spectrum for this compound would show characteristic absorption bands corresponding to the O-H stretching of the alcohol group (around 3300-3500 cm-1), C-H stretching of the aromatic and aliphatic parts (around 2850-3100 cm-1), C=C stretching of the aromatic ring and the pyran double bond (around 1500-1650 cm-1), and the C-O stretching of the ether and alcohol (around 1050-1250 cm-1). researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. kbhgroup.in The calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. The UV-Vis spectrum of this compound is expected to exhibit absorptions in the UV region, arising from π → π* electronic transitions within the conjugated system of the chromene ring. nih.govresearchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. nih.govnih.gov Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge. It is calculated as ω = χ2 / (2η). mdpi.com

Table 4: Calculated Global Reactivity Descriptors for a Representative 2H-Chromene Analog (in eV)

Based on the FMO energies in Table 2.

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.60 |

| Chemical Softness (S) | 0.38 |

| Electronegativity (χ) | 3.65 |

| Electrophilicity Index (ω) | 2.56 |

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. frontiersin.org For this compound, these calculations would likely pinpoint the oxygen atoms and specific carbons on the aromatic ring as key reactive centers.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their interactions with surrounding molecules, such as solvents. mdpi.com An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water for an aqueous environment or a non-polar solvent like hexane) and solving Newton's equations of motion for all atoms in the system.

These simulations can reveal:

Conformational Dynamics: How the flexible ethan-1-ol side chain rotates and changes its conformation over time.

Solvation Structure: The arrangement of solvent molecules around the solute, including the formation and lifetime of hydrogen bonds between the hydroxyl group of the solute and water molecules in an aqueous solution. nih.gov

Diffusion and Transport Properties: How the molecule moves within the solvent.

MD simulations are particularly useful for understanding how the environment influences the molecule's structure and properties. For instance, in a polar solvent like water, the ethan-1-ol side chain would likely adopt conformations that maximize hydrogen bonding with the solvent. In a non-polar solvent, intramolecular interactions might become more significant in determining the preferred conformation. researchgate.net

Molecular Docking Studies for Predicting Biomolecular Interactions (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a chromene derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. ijpsjournal.com This method provides valuable insights into the binding mode, affinity, and selectivity of a compound, which is critical in the early stages of drug discovery. ijpsjournal.commdpi.com

For the chromene scaffold, molecular docking has been extensively used to predict and rationalize the interactions of its derivatives with various biological targets implicated in diseases like cancer, inflammation, and neurodegenerative disorders. nih.govresearchgate.netnih.gov The process involves preparing the 3D structures of both the ligand (the chromene derivative) and the target protein. Using specialized software like AutoDock or ArgusLab, the ligand is then placed into the binding site of the protein, and various possible conformations are explored. researchgate.netnih.gov

The software calculates a "docking score" or binding energy for each conformation, which estimates the binding affinity; a more negative score typically indicates a stronger, more favorable interaction. ijpsjournal.com Beyond the score, these studies reveal crucial molecular interactions, such as:

Hydrogen Bonds: Key interactions that provide specificity, often involving polar groups on the ligand and amino acid residues like Aspartate (Asp), Serine (Ser), and Glutamine (Gln). nih.gov

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, contributing significantly to the stability of the complex.

π-π Stacking: An interaction between aromatic rings, such as the benzene ring of the chromene scaffold and aromatic amino acid residues like Tryptophan (Trp) or Tyrosine (Tyr). nih.gov

In a study investigating novel 2H-chromene derivatives as potential dual inhibitors for cancer therapy, docking analysis revealed strong binding affinities within the active sites of the target proteins PI3Kα and c-Met. ijpsjournal.com The most potent compound identified in that study exhibited a docking score of -10.35 kcal/mol, indicating a very favorable binding interaction. ijpsjournal.com Similarly, docking studies of chromene-2-thione analogues against the trypanothione (B104310) reductase (TryR) enzyme from Leishmania parasites have been used to identify potential new treatments for leishmaniasis. nih.gov

The following table provides representative data from molecular docking studies on various chromene derivatives to illustrate the typical findings.

| Chromene Derivative Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Potential Therapeutic Area |

|---|---|---|---|---|

| Designed 2H-Chromene | PI3Kα / c-Met | -9.33 to -10.35 | Not specified | Cancer (MCF-7) |

| Chromene-2-thione | Trypanothione Reductase (TryR) | -7.5 to -8.9 | His461, Glu466, Tyr110 | Leishmaniasis |

| Amino-chromenone | Butyrylcholinesterase (BChE) | -10.12 | Asp70, Trp82, Ser198 | Alzheimer's Disease |

| N-(4-oxo-4H-chromen-yl) benzamide | HERA protein | -8.9 to -10.3 | Not specified | Cancer |

Quantitative Structure-Activity Relationship (QSAR) Modeling (in silico)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity. nih.gov Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby saving significant time and resources in the drug development process. mdpi.com

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of chromene derivatives with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is collected. This set is typically divided into a "training set" to build the model and a "test set" to validate its predictive power.

Descriptor Calculation: For each molecule, a large number of numerical values known as "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure, including topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and electronic (e.g., dipole moment) properties. nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable).

Validation: The model's robustness and predictive ability are rigorously tested using both internal (cross-validation with the training set) and external (prediction for the test set) validation techniques.

A QSAR study on a series of chromene-based chalcone (B49325) hybrids evaluated for their cytotoxic activity against breast cancer cell lines found that topological and geometrical parameters were important descriptors influencing their anticancer profile. nih.gov Another study focusing on 2H-chromen-2-one derivatives as anticancer agents developed a Hologram QSAR (HQSAR) model. civilica.com This model uses molecular fragments to correlate structure with activity and achieved significant statistical results, indicating its reliability for guiding the design of new potent anticancer agents. civilica.com

The quality of a QSAR model is assessed by several statistical parameters, as shown in the representative table below based on a HQSAR study of 2H-chromen-2-one derivatives. civilica.com

| QSAR Model Parameter | Symbol | Value | Description |

|---|---|---|---|

| Cross-validated Correlation Coefficient | q² | 0.851 | Measures the internal predictive ability of the model during cross-validation. A value > 0.5 is generally considered good. |

| Non-cross-validated Correlation Coefficient | r² (or r_ncv²) | 0.974 | Indicates how well the model fits the training set data. A value closer to 1.0 indicates a better fit. |

| Predicted Correlation Coefficient (for test set) | r²_pred | 0.841 | Measures the model's ability to predict the activity of an external set of compounds not used in model generation. A value > 0.6 is desirable. |

Cheminformatics and Machine Learning Applications in Chromene Research

Cheminformatics is a field that combines chemistry, computer science, and information science to store, retrieve, analyze, and manipulate chemical data. neovarsity.org With the explosion of chemical and biological data from high-throughput screening and combinatorial synthesis, cheminformatics has become essential for modern drug discovery. nih.gov When coupled with machine learning (ML), it provides powerful tools to navigate the vast chemical space and identify promising drug candidates. neovarsity.orgnih.gov

In the context of chromene research, these applications are manifold:

Virtual Screening: Machine learning models, trained on known active and inactive chromene derivatives, can rapidly screen large virtual libraries of millions of compounds to identify those with a high probability of being active against a specific biological target. This prioritizes which compounds to synthesize and test experimentally. neovarsity.org

ADMET Prediction: Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development. In silico models can predict properties like intestinal absorption, Caco-2 cell permeability, and potential toxicity for novel chromene designs, ensuring they have favorable drug-like characteristics. ijpsjournal.com

Scaffold Hopping and Diversity Analysis: Cheminformatics tools can analyze large databases to identify novel core structures (scaffolds) that are structurally different from existing chromenes but retain the same biological activity. nih.gov This is a valuable strategy for generating new intellectual property. Analyzing the diversity of chromene libraries helps ensure that a wide range of chemical space is being explored. nih.gov

Activity Cliff Detection: An "activity cliff" refers to a pair of structurally very similar compounds that have a large difference in biological activity. Identifying these cliffs provides critical information about the structure-activity relationship (SAR), highlighting subtle structural modifications that can dramatically improve potency.

The integration of machine learning with QSAR modeling has enhanced predictive power, as ML algorithms can uncover complex, non-linear patterns that traditional statistical methods might miss. mdpi.com This synergy allows for the creation of more accurate and robust models for guiding the optimization of chromene-based lead compounds.

Advanced Computational Approaches for Reaction Mechanism Elucidation

Beyond predicting biological interactions, computational chemistry offers powerful tools to understand the fundamental chemical properties and reactivity of molecules like 2H-chromenes. Advanced methods, particularly Density Functional Theory (DFT), are widely used to elucidate reaction mechanisms, predict spectroscopic properties, and analyze the electronic structure of compounds. researchgate.netrsc.org

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the study of chromenes, DFT can be applied to:

Elucidate Reaction Mechanisms: The synthesis of the 2H-chromene ring can proceed through various chemical reactions. DFT calculations can map out the entire reaction pathway, identifying the structures of transition states and intermediates. By calculating the energy barriers (activation energies) for each step, chemists can understand why a reaction proceeds through a particular mechanism, predict the feasibility of a proposed synthetic route, and optimize reaction conditions. osu.edumdpi.com

Analyze Electronic Properties: DFT is used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. rsc.org A smaller energy gap often suggests higher reactivity.

Predict Spectroscopic Data: Theoretical calculations can predict spectroscopic data such as IR vibrational frequencies and NMR chemical shifts. researchgate.net Comparing this theoretical data with experimental results is a powerful method for confirming the structure of a newly synthesized chromene derivative. researchgate.net

Study Non-Linear Optical (NLO) Properties: Some chromene derivatives have interesting optical properties. DFT can be used to calculate parameters like polarizability and hyperpolarizability to predict a compound's potential for use in NLO materials. rsc.org

For example, a computational study on methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate used DFT calculations to determine its molecular geometry, vibrational frequencies, and NMR chemical shifts, finding good agreement with experimental values. researchgate.net Such studies provide a deeper understanding of the molecule's intrinsic properties that ultimately govern its chemical behavior and biological activity.

Biological Activity and Mechanistic Studies of 2 2h Chromen 4 Yl Ethan 1 Ol and Its Derivatives in Vitro

Enzyme Modulation and Inhibition Profiles (in vitro)

Derivatives based on the chromene and related chromenone structures have been extensively evaluated against various enzyme targets, demonstrating significant inhibitory potential. These studies are crucial for understanding the structure-activity relationships (SARs) that govern their biological effects.

Cholinesterase inhibitors are critical for the management of Alzheimer's disease (AD), as they help restore the level of the neurotransmitter acetylcholine. mdpi.com In the later stages of AD, butyrylcholinesterase (BChE) activity increases, making it an important therapeutic target alongside acetylcholinesterase (AChE). nih.gov Various chromene derivatives have shown promise as potent inhibitors of both enzymes.

A series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated for their inhibitory activity against AChE and BChE. nih.gov While most compounds showed moderate activity against AChE, they displayed significantly higher potency and selectivity for BChE. nih.gov Notably, compound 4k , featuring a 4-fluorobenzyloxy group at the R¹ position and a methoxy (B1213986) group at the R² position, emerged as a highly potent and competitive BChE inhibitor with an IC₅₀ value of 0.65 µM and a Kᵢ value of 0.55 µM. nih.gov The study highlighted that substitutions at the R¹ and R² positions were favorable for BChE inhibition. nih.gov

In another study, a series of imino-2H-chromene derivatives were assessed. Compound 10a , which has a benzyl (B1604629) pendant, was identified as the best inhibitor against both AChE and BChE, with a recorded IC₅₀ of 3.3 µM for BChE and 24.4% inhibition of AChE at a 30 µM concentration. nih.gov Kinetic analysis revealed that its inhibition of BuChE followed a mixed-type pattern. nih.gov

Furthermore, research on 2-(2-oxo-2H-chromen-4-yl)acetamides identified compound 5a as an exceptionally potent, noncompetitive AChE inhibitor with an IC₅₀ of 0.04 µM, surpassing the potency of standard drugs like tacrine (B349632) and galantamine. nih.gov Molecular docking suggested it acts as a dual-binding site inhibitor, interacting with both the catalytic and peripheral anionic sites of the enzyme. nih.gov

Table 1: In Vitro Cholinesterase Inhibition by Chromene Derivatives

| Compound Class | Derivative | Target Enzyme | IC₅₀ (µM) | % Inhibition | Inhibition Type |

|---|---|---|---|---|---|

| Amino-4H-chromenone | 4k | BChE | 0.65 ± 0.13 | - | Competitive |

| Amino-4H-chromenone | 4c | BChE | 0.89 ± 0.24 | - | Not specified |

| Amino-4H-chromenone | 4d | BChE | 1.19 ± 0.31 | - | Not specified |

| Imino-2H-chromene | 10a | BChE | 3.3 | - | Mixed-type |

| Imino-2H-chromene | 10a | AChE | - | 24.4% (at 30 µM) | Not specified |

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for diabetes and obesity. nih.govmdpi.com Natural and synthetic chromene derivatives have been identified as effective PTP1B inhibitors.

A study on extracts from the root bark of Flemingia philippinensis led to the isolation of several PTP1B inhibitory molecules, including three novel chromenedione derivatives: philippin A (1) , philippin B (2) , and philippin C (3) . nih.gov These compounds, along with known prenylated isoflavones, inhibited PTP1B in a dose-dependent manner with IC₅₀ values ranging from 2.4 to 29.4 µM. nih.gov Kinetic studies revealed that the chromenedione derivatives were reversible, competitive inhibitors of PTP1B. nih.gov

Similarly, compounds isolated from the leaves of Smilax china L. showed strong PTP1B inhibitory activities. nih.gov Chromene derivatives 3, 4, 6, 11, 12, and 16 displayed IC₅₀ values ranging from 0.92 µM to 24.17 µM, with compound 6 being the most potent. nih.gov The inhibitory mechanisms varied among the compounds; derivatives 6, 11, and 12 were competitive inhibitors, while 3, 4, and 16 acted as noncompetitive inhibitors. nih.gov

Table 2: In Vitro PTP1B Inhibition by Chromene Derivatives

| Compound Source | Derivative | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |

|---|---|---|---|---|

| Flemingia philippinensis | Chromenediones (1-3) | 2.4 - 29.4 | Competitive | Not specified |

| Smilax china L. | Compound 6 | 0.92 | Competitive | 3.20 |

| Smilax china L. | Compound 11 | 2.68 | Competitive | 8.56 |

| Smilax china L. | Compound 3 | 7.62 | Noncompetitive | 18.75 |

| Smilax china L. | Compound 12 | 9.77 | Competitive | 5.86 |

| Smilax china L. | Compound 4 | 10.80 | Noncompetitive | 5.95 |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. dovepress.com Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy. taylorandfrancis.com While direct studies on 2-(2H-chromen-4-yl)ethan-1-ol are limited, related heterocyclic scaffolds incorporating chromene-like features have been evaluated. For instance, a series of thiazolidine-2,4-dione derivatives were synthesized and tested for their antiproliferative and VEGFR-2 inhibitory activities. Compounds 12c, 14c, and 14f showed high inhibitory competence against VEGFR-2, with IC₅₀ values of 0.83, 0.91, and 0.22 µM, respectively, comparable to the control drug sorafenib (B1663141) (IC₅₀ = 0.19 µM). mdpi.com

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by degrading cyclic nucleotides like cAMP and cGMP. Inhibitors of specific PDE isozymes are pursued for various therapeutic applications. A study focused on designing novel 6H-benzo[c]chromen-6-one derivatives as potential inhibitors of Phosphodiesterase II (PDE2). mdpi.com This research provides a basis for the exploration of the chromene scaffold in modulating PDE activity.

The versatility of the chromene scaffold extends to the inhibition of other significant enzymes.

Tyrosyl-DNA Phosphodiesterase I (TDP1): TDP1 is a DNA repair enzyme that is a target for developing agents that can sensitize cancer cells to topoisomerase 1 (Top1) poisons. researchgate.net New inhibitors combining arylcoumarin (a chromen-2-one derivative) and monoterpenoid moieties have been synthesized and shown to be potent TDP1 inhibitors with IC₅₀ values in the submicromolar range. researchgate.netnih.gov Geraniol derivative 33a was identified as the most potent inhibitor in one study, with an IC₅₀ of 130 nM. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX): Chromone (B188151) derivatives are known to inhibit COX and LOX, enzymes central to inflammatory pathways. mdpi.com A study of 4-oxo-4H-furo[2,3-h]chromene derivatives demonstrated moderate inhibitory activity against COX-2 and lipoxygenases (LOX-5 and LOX-15). mdpi.com The cyclohex-1-en-1-yl derivative 2i was the most active against COX-2 (IC₅₀ = 12.1 µM), while the 4-tolyl–substituted derivative 2h showed significant inhibition of LOX-15 (IC₅₀ = 9.2 µM). mdpi.com

β-Secretase (BACE-1): This enzyme is involved in the production of amyloid-beta peptides, a hallmark of Alzheimer's disease. Furochromone hydrazone derivatives 3b and 3e were evaluated for BACE-1 inhibition, further broadening the neuro-modulatory potential of chromene-based structures. mdpi.com

Antimicrobial Spectrum and Potency (in vitro)

Chromene derivatives have demonstrated a wide range of antimicrobial activities against various pathogenic bacteria and fungi. nih.govresearchgate.net

A study of indolyl-4H-chromene derivatives found that compounds 69 and 70 exhibited significant antibacterial activity against the Gram-positive bacterium Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 9.3 µg/mL for both. nih.gov

In another investigation, a series of 2-amino-3-cyano-4H-chromene derivatives were synthesized and screened against Gram-positive (S. aureus), Gram-negative (Escherichia coli), and fungal species (Candida albicans, Fusarium oxysporum). nanobioletters.com The results, measured by the zone of inhibition, indicated that compounds 4n and 4p had good antibacterial effects, while derivatives 4a, 4c, 4i, and 4l showed excellent antifungal outcomes when compared to standard reference drugs. nanobioletters.com

Table 3: In Vitro Antimicrobial Activity of Chromene Derivatives

| Compound Class | Derivative | Test Organism | Activity Metric | Result |

|---|---|---|---|---|

| Indolyl-4H-chromene | 69 | S. aureus (Gram +) | MIC | 9.3 µg/mL |

| Indolyl-4H-chromene | 70 | S. aureus (Gram +) | MIC | 9.3 µg/mL |

| 2-Amino-3-cyano-4H-chromene | 4n, 4p | S. aureus, E. coli | Zone of Inhibition | Good antibacterial activity |

Antibacterial Activity Profiling

No specific data from in vitro antibacterial assays for this compound are present in the current scientific literature. While various chromene derivatives have been investigated for their activity against a range of Gram-positive and Gram-negative bacteria, studies focusing on this compound are yet to be published. researchgate.netnanobioletters.comsciencepublishinggroup.com Future research would involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against clinically relevant bacterial strains.

Antifungal Activity Assays

There is no available research detailing the in vitro antifungal activity of this compound. The broader class of chromene derivatives has shown promise as antifungal agents, but specific assays against fungal pathogens such as Candida albicans or Aspergillus fumigatus have not been reported for this compound. academicjournals.orgresearchgate.netresearchgate.net

Antiviral Activity Evaluation

Specific in vitro antiviral screening data for this compound against common viruses are not found in the published literature. While some chromene derivatives have been explored for their potential antiviral effects, including against SARS-CoV-2, research on this compound is needed to ascertain its specific activity. nih.govnih.gov

Antitubercular Activity Assessment

There are no published studies on the in vitro antitubercular activity of this compound. Although other chromene derivatives have been synthesized and evaluated for their potential against Mycobacterium tuberculosis, this specific compound has not been among those reported. nih.gov

Antiproliferative and Anticancer Activities (in vitro, cell-based assays)

Cell Viability and Proliferation Inhibition in Cancer Cell Lines

Currently, there is a lack of published scientific data on the in vitro antiproliferative and cytotoxic effects of this compound on any cancer cell lines. While the chromene scaffold is a constituent of many compounds with anticancer properties, specific IC50 values or cell viability data for this compound are not available. nih.govnih.govmdpi.commdpi.com

Induction of Apoptosis and Cell Cycle Perturbations

Mechanistic studies investigating the induction of apoptosis or cell cycle arrest in cancer cells by this compound have not been reported in the scientific literature. Therefore, information regarding its effects on apoptotic pathways or cell cycle checkpoints remains to be determined through future research. nih.govnih.gov

Exploration of Molecular Mechanisms Underlying Antiproliferative Effects

Derivatives of the chromene nucleus have demonstrated significant antiproliferative activity against various cancer cell lines, mediated through the induction of cell cycle arrest and apoptosis.

Studies on 4H-benzo[h]chromene derivatives have revealed their ability to halt the progression of the cell cycle at the S and G2/M phases in different cancer cells. nih.gov This disruption of the normal cell cycle is a key mechanism in preventing cancer cell proliferation. For instance, treatment of human acute myeloid leukemia HL-60 cells with certain benzo[h]chromene derivatives led to cell cycle arrest at the G1/S phase. nih.gov This was associated with the regulation of cyclin-dependent kinase 2 (CDK-2) and Cyclin D1 expression. nih.gov

The induction of apoptosis, or programmed cell death, is another critical mechanism by which these compounds exert their anticancer effects. Research has shown that potent benzo[h]chromene and 7H-benzo[h]chromeno[2,3-d]pyrimidine derivatives can trigger apoptosis in cancer cells. nih.gov This apoptotic induction is often mediated through the activation of caspase cascades. In HL-60 cells, for example, specific benzo[h]chromenes were found to activate both the extrinsic (Fas/Caspase 8) and intrinsic (Bcl-2/Caspase 3) apoptosis pathways. nih.gov Furthermore, some 1H-benzo[f]chromene derivatives have been shown to inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair, thereby inducing apoptosis and cell cycle arrest in human cancer cells. tandfonline.com

The cytotoxic effects of various chromene derivatives have been quantified against several cancer cell lines, with some compounds exhibiting potent activity.

Table 1: In Vitro Antiproliferative Activity of Selected Chromene Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzochromene derivative 4-MC | K562 (Human Leukemia) | 30 | tandfonline.com |

| Chromone derivative 11c | KB (Oral Cavity Cancer) | 73.32 | nih.gov |

| Chromone derivative 11c | NCI-H187 (Small Cell Lung Cancer) | 36.79 | nih.gov |

| 1H-benzo[f]chromene derivatives | MCF-7 (Breast Cancer) | 0.2 - 7.0 | tandfonline.com |

| 1H-benzo[f]chromene derivatives | HCT-116 (Colon Cancer) | 1.3 - 2.9 | tandfonline.com |

| 1H-benzo[f]chromene derivatives | HepG-2 (Liver Cancer) | 1.5 - 4.9 | tandfonline.com |

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms (in vitro)

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells, and antioxidants play a crucial role in mitigating this oxidative stress. Various chromene derivatives have been investigated for their antioxidant potential through different in vitro assays.

A study on a series of 4-hydroxycoumarin (B602359) derivatives demonstrated their capacity to scavenge various free radicals. The antioxidant activity was evaluated using assays for total antioxidant capacity, 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging, hydroxyl radical scavenging, and lipid peroxide scavenging. nih.govnih.gov Certain derivatives were identified as being particularly active in radical scavenging. nih.govnih.gov For instance, some 7-hydroxy 4-methylcoumarin (B1582148) derivatives have also shown promising DPPH radical scavenging activity. quantumuniversity.edu.in

The following table summarizes the in vitro antioxidant activity of selected 4-hydroxy-chromene-2-one derivatives.

Table 2: In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives

| Assay | Compound/Derivative | IC50 (µg/mL) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging (30 min) | Ascorbic Acid (Standard) | 24.17 | nih.gov |

| DPPH Radical Scavenging (30 min) | Butylated Hydroxytoluene (BHT) (Standard) | 8.62 | nih.gov |

| DPPH Radical Scavenging (60 min) | Ascorbic Acid (Standard) | 15.61 | nih.gov |

| DPPH Radical Scavenging (60 min) | Butylated Hydroxytoluene (BHT) (Standard) | 6.05 | nih.gov |

| Lipid Peroxide Scavenging (24h) | Compound 6b | < 3.90 | nih.gov |

Antiprotozoal Activity Investigations (in vitro)

Protozoal infections remain a significant global health concern, and the development of new antiprotozoal agents is crucial. Chromene derivatives have emerged as a promising class of compounds with activity against various protozoan parasites.

A recent study explored the efficacy of benzo[h]chromene derivatives against several protozoa. A series of benzo[h]chromene alkyl diesters and benzo[h]chromene-triazole derivatives were synthesized and tested against Trypanosoma cruzi, the causative agent of Chagas disease, and different species of Leishmania, which cause leishmaniasis. Several of these compounds exhibited potent antiprotozoal activity, with some showing superior efficacy compared to the reference drug benznidazole (B1666585) against T. cruzi. semanticscholar.org Furthermore, certain nitrochromene derivatives have been synthesized and evaluated for their activity against Leishmania tropica, with some compounds showing notable inhibitory effects. nih.govnih.gov

The following table presents the in vitro antiprotozoal activity of selected benzo[h]chromene derivatives.

Table 3: In Vitro Antiprotozoal Activity of Selected Benzo[h]chromene Derivatives

| Compound/Derivative | Protozoan Species | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1a | Trypanosoma cruzi | 19.2 | semanticscholar.org |

| Compound 3f | Trypanosoma cruzi | 24.7 | semanticscholar.org |

| Benznidazole (Standard) | Trypanosoma cruzi | 54.7 | semanticscholar.org |

| Compound 1a | Leishmania infantum | 24.9 | semanticscholar.org |

| Compound 1b | Leishmania infantum | 30.5 | semanticscholar.org |

| Compound 3f | Leishmania infantum | 46.6 | semanticscholar.org |

Biomolecular Interaction Studies (in vitro)

Understanding the interactions of small molecules with biological macromolecules is fundamental to elucidating their mechanism of action. In vitro studies have begun to shed light on how chromene derivatives interact with proteins and nucleic acids.

Protein-Ligand Binding Affinity and Specificity

The biological activity of many drugs is contingent upon their ability to bind to specific protein targets. In the context of their antiproliferative effects, some chromene derivatives have been identified as inhibitors of topoisomerase I, a key enzyme involved in DNA topology. A series of chromone derivatives were designed and evaluated for their topoisomerase I inhibitory activity, with one compound, chromone 11b, showing greater potency than the known inhibitors camptothecin, fisetin, and morin. nih.gov Another derivative, chromone 11c, also demonstrated significant inhibitory activity. nih.gov

Table 4: Topoisomerase I Inhibitory Activity of Selected Chromone Derivatives | Compound/Derivative | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Chromone 11b | 1.46 | nih.gov | | Chromone 11c | 6.16 | nih.gov |

Nucleic Acid Interaction Mechanisms

The interaction of small molecules with DNA can lead to the disruption of cellular processes and is a common mechanism for anticancer drugs. Studies on dihydropyrano[c]chromene and benzochromene derivatives have indicated their ability to bind to DNA. Spectroscopic and viscometric techniques have suggested that these interactions occur via a non-intercalative, groove-binding mode. tandfonline.comnih.govresearchgate.net The binding constant (Kb) for the interaction of 2-amino-4-(4-chlorophenyl)-5-oxo-4H, 5H-pyrano-[3, 2-c] chromene-3-carbonitrile (4-CC) with calf thymus DNA was determined to be 2.37 (±0.001) × 10³ M⁻¹. nih.govresearchgate.net Similarly, the benzochromene derivative 2-amino-4-(4-methoxy phenyl)-4H-benzochromene-3-carbonitrile (4-MC) was found to bind to the groove of DNA with a binding constant of 2.5 × 10³ M⁻¹. tandfonline.com In some cases, the presence of DNA can stabilize the open form of photochromic chromene derivatives. rsc.org

Structure-Activity Relationship (SAR) Investigations for Biological Potency (in vitro and in silico)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of a lead compound. For the chromene scaffold, SAR investigations have primarily focused on the impact of substituents at various positions of the chromene ring system on their anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: The substitution pattern on the chromene ring significantly influences the cytotoxic effects of these derivatives. For instance, studies on a series of 2-amino-4-aryl-4H-chromenes have shown that the nature and position of substituents on the 4-aryl ring are critical for their activity. nih.gov Lipophilic groups at the para position of the aryl ring were found to enhance anticancer activity. In silico molecular docking studies have suggested that these compounds can bind to the active sites of key cancer-related proteins such as kinases. ijpsjournal.com Furthermore, the presence of specific hydrophilic or hydrophobic groups at the 2- and 3-positions of the chromene nucleus can modulate the anticancer potency. ijpsjournal.com

Antimicrobial Activity: SAR studies on chromene derivatives have revealed key structural features for potent antimicrobial effects. For example, in a series of indolyl-4H-chromene-phenyl prop-2-en-1-one derivatives, certain substitutions on the indole (B1671886) and phenyl rings led to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, compounds with electron-withdrawing groups on the phenyl ring displayed enhanced activity. Molecular docking studies have supported these findings by showing favorable binding interactions with microbial enzymes. nih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of chromene derivatives is also dictated by their substitution patterns. In a study of 2-phenyl-4H-chromen-4-one derivatives, specific substitutions on the phenyl ring were found to modulate the inhibition of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α. nih.gov Computational studies have further elucidated that these compounds may exert their effects by interacting with key proteins in inflammatory signaling pathways.

A summary of SAR observations for different biological activities of chromene derivatives is presented in the interactive table below.

Table 1: Structure-Activity Relationship Highlights of Chromene Derivatives

| Biological Activity | Key Structural Features for Enhanced Potency | Reference |

| Anticancer | Lipophilic substituents on the 4-aryl group of 4H-chromenes. | nih.gov |

| Specific hydrophilic/hydrophobic groups at C2 and C3 positions. | ijpsjournal.com | |

| Antimicrobial | Electron-withdrawing groups on phenyl ring of indolyl-4H-chromenes. | nih.gov |

| Halogen substitutions on the chromene ring of 3-nitro-2H-chromenes. | nih.gov | |

| Anti-inflammatory | Specific substitutions on the C2-phenyl ring of 4H-chromen-4-ones. | nih.gov |

Identification of Biological Targets and Perturbed Signaling Pathways (in vitro)

The diverse biological activities of chromene derivatives stem from their ability to interact with various molecular targets and modulate different signaling pathways.

Anticancer Targets and Pathways: In the context of cancer, chromene derivatives have been shown to target several key proteins and pathways involved in cell proliferation, survival, and metastasis.

Kinase Inhibition: In silico studies have predicted that novel 2H-chromene derivatives can act as dual inhibitors of PI3Kα and c-Met, two important kinases in cancer signaling. ijpsjournal.com

Tubulin Polymerization Inhibition: Certain 4-aryl-4H-chromenes have been identified as potent inducers of apoptosis by inhibiting tubulin polymerization. nih.gov